1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine hydrochloride
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Overview
Description
1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl structure with a fluorine atom at the 2-position and an ethanamine group at the 4-position, forming a hydrochloride salt. Biphenyl derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Suzuki-Miyaura Coupling: The biphenyl core is constructed using a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl derivative and a boronic acid. This reaction is catalyzed by palladium and typically occurs in the presence of a base such as potassium carbonate.
Amination: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the biphenyl derivative.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced biphenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Coupling Reactions: The biphenyl core can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex biphenyl derivatives.
Scientific Research Applications
1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: Biphenyl derivatives are used in the development of organic light-emitting diodes (OLEDs) and liquid crystals for display technologies.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, modulating biological pathways involved in disease processes. The presence of the fluorine atom can enhance binding affinity and selectivity for target proteins, while the biphenyl core provides structural stability and rigidity.
Comparison with Similar Compounds
1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride can be compared with other biphenyl derivatives, such as:
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure, used to treat pain and inflammation.
Fenbufen: Another NSAID with a biphenyl core, used for its analgesic and anti-inflammatory properties.
Adapalene: A topical retinoid used for acne treatment, containing a biphenyl moiety.
The uniqueness of 1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2703782-25-4 |
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Molecular Formula |
C14H15ClFN |
Molecular Weight |
251.72 g/mol |
IUPAC Name |
1-(3-fluoro-4-phenylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H14FN.ClH/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11;/h2-10H,16H2,1H3;1H |
InChI Key |
GIKGZYVFXRDKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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